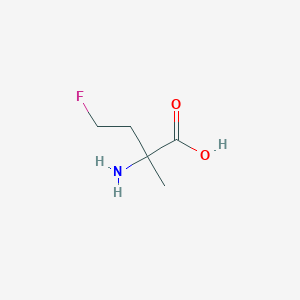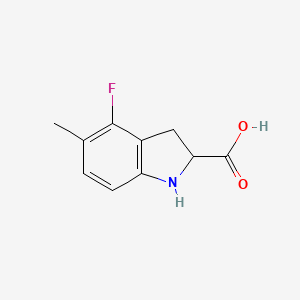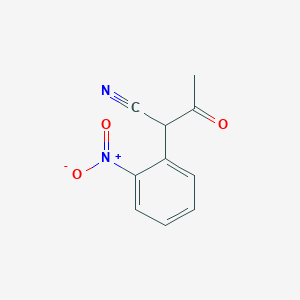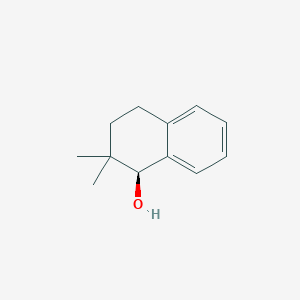
3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an aminopentyl side chain, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with a suitable aminopentyl precursor. One common method involves the use of N-(5-aminopentyl)maleimide hydrochloride as a starting material. The reaction is carried out in the presence of a condensing agent such as DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in a solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The aminopentyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities
Industry: Utilized in the development of novel materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The aminopentyl side chain allows the compound to bind to enzymes and proteins, potentially inhibiting their activity. The thiazolidine ring can interact with various biological pathways, leading to therapeutic effects such as anticancer activity by inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Aminopentyl)acetamide: Shares the aminopentyl side chain but lacks the thiazolidine ring
Tetramethylrhodamine Cadaverine: Contains a similar aminopentyl group but is used primarily for labeling and imaging applications.
Uniqueness
3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of both the aminopentyl side chain and the thiazolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H14N2O2S |
|---|---|
Peso molecular |
202.28 g/mol |
Nombre IUPAC |
3-(5-aminopentyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H14N2O2S/c9-4-2-1-3-5-10-7(11)6-13-8(10)12/h1-6,9H2 |
Clave InChI |
UBTQTJKFLZSNLO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)S1)CCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)


![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)

![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)
![5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)

![2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13221542.png)

amine](/img/structure/B13221568.png)
